[(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
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Overview
Description
[(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is an organic compound that features both fluorinated phenyl and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the coupling of 3-fluorobenzylamine with 5-fluorothiophene-2-carbaldehyde. This reaction can be carried out using a reductive amination process, where the aldehyde group of 5-fluorothiophene-2-carbaldehyde reacts with the amine group of 3-fluorobenzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atoms in the phenyl and thiophene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
[(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which [(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. The fluorinated phenyl and thiophene groups can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(3-Fluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide
- (5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
This compound is unique due to its dual fluorinated aromatic rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the design of molecules with specific electronic and steric requirements.
Properties
Molecular Formula |
C12H11F2NS |
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Molecular Weight |
239.29 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H11F2NS/c13-10-3-1-2-9(6-10)7-15-8-11-4-5-12(14)16-11/h1-6,15H,7-8H2 |
InChI Key |
WDSCQUAGXUNVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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